molecular formula C16H18ClNO3S2 B2777428 3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide CAS No. 2319720-71-1

3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2777428
CAS No.: 2319720-71-1
M. Wt: 371.89
InChI Key: FXZAUZZHPNFEBP-UHFFFAOYSA-N
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Description

3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, pyran, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, followed by the introduction of the thiophen-2-yl group. The final step involves the sulfonamide formation with the benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and pyran rings can interact with various biological receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methoxy-tetrahydro-pyran
  • 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
  • 2-(4-bromophenoxy)tetrahydro-2H-pyran

Uniqueness

3-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-16(15-5-2-10-22-15)12-6-8-21-9-7-12/h1-5,10-12,16,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZAUZZHPNFEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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